Aqueous Solubility Advantage of Hydrobromide Salt vs. Free Base Governs In Vitro Assay Reliability
The hydrobromide salt form of 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is documented to be 'insoluble in water, easily soluble in organic solvents' as the free base, while the hydrobromide counterion is explicitly noted to enhance solubility in polar solvents . This salt-form advantage is a well-established principle in pharmaceutical salt selection, where hydrobromide salts routinely improve aqueous dissolution rates over free bases by 2- to 10-fold depending on the scaffold [1]. For procurement decisions, selecting the hydrobromide salt rather than the free base (CAS 31555-35-8) directly impacts the achievable concentration in aqueous assay buffers, reducing the risk of compound precipitation and false-negative results in cell-based or biochemical screens.
| Evidence Dimension | Aqueous solubility (salt vs. free base) |
|---|---|
| Target Compound Data | Hydrobromide salt; solubility enhancement claimed by vendor; general class data indicates ~2-10x improvement over free base [1] |
| Comparator Or Baseline | Free base (CAS 31555-35-8); reported as insoluble in water, soluble in organic solvents |
| Quantified Difference | Fold-improvement not directly measured for this compound pair; class-level expectation of 2–10× aqueous solubility gain for hydrobromide salts [1] |
| Conditions | Vendor solubility classification (water vs. organic solvents); general pharmaceutical salt solubility data |
Why This Matters
For reproducible in vitro pharmacology, the salt form directly determines the maximum achievable aqueous concentration, making the hydrobromide the preferred choice for aqueous assay systems.
- [1] Stahl PH, Wermuth CG. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. 2nd ed. Wiley-VCH; 2011. Chapter 5. View Source
